molecular formula C15H24O4 B1214832 Dihydro-7-hydroxymyoporone CAS No. 66472-04-6

Dihydro-7-hydroxymyoporone

Cat. No.: B1214832
CAS No.: 66472-04-6
M. Wt: 268.35 g/mol
InChI Key: PRLJTIPWGNRUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-7-hydroxymyoporone (CAS 66472-04-6) is a natural furanone and a stress metabolite identified in plants such as Ipomoea batatas (sweet potato) . As a member of the furanone family, this compound is of significant interest in phytochemical research, particularly in the study of plant-pathogen interactions and plant defense mechanisms. The induction of specialized metabolites like this compound is a common defensive response in plants; similar metabolites have been studied for their role in the early asymptomatic stages of infections, such as in tomato plants infected with Phytophthora infestans , where specific metabolites serve as biomarkers for early disease detection . Researchers utilize this compound to probe complex biochemical pathways in plants, investigate natural product biosynthesis, and explore its potential function as a biochemical signal. The molecular formula of this compound is C15H24O4, with a molecular weight of 268.35 g/mol . This product is intended for research and analysis purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

CAS No.

66472-04-6

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

1-(furan-3-yl)-6,7-dihydroxy-4,8-dimethylnonan-1-one

InChI

InChI=1S/C15H24O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,14-15,17-18H,4-5,8H2,1-3H3

InChI Key

PRLJTIPWGNRUNG-UHFFFAOYSA-N

SMILES

CC(C)C(C(CC(C)CCC(=O)C1=COC=C1)O)O

Canonical SMILES

CC(C)C(C(CC(C)CCC(=O)C1=COC=C1)O)O

melting_point

70-71°C

Other CAS No.

66472-04-6

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Dihydro-7-hydroxymyoporone has been studied for its potential therapeutic effects, particularly in the following areas:

1.1 Anticancer Activity

  • Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of specific signaling pathways that lead to cell death.
  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

1.2 Anti-inflammatory Properties

  • Mechanism : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Case Study : In animal models of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Applications

This compound has also been evaluated for its antimicrobial properties:

2.1 Antibacterial Effects

  • Mechanism : The compound exhibits activity against multi-drug resistant bacterial strains, disrupting bacterial cell wall synthesis and function.
  • Case Study : A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations.

2.2 Antifungal Activity

  • Research Findings : Preliminary studies suggest that this compound may inhibit fungal growth, though further research is needed to elucidate the mechanisms involved.

Metabolic Studies

The compound's role in metabolic processes has been investigated:

3.1 Metabolomics

  • Application : this compound has been utilized in metabolomic studies to understand plant responses to stressors.
  • Findings : It was found to modulate metabolic pathways associated with stress responses in plants, highlighting its potential use in agricultural biotechnology .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis through signaling pathwaysSignificant growth inhibition in MCF-7 cells; more potent than doxorubicin
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced paw swelling in arthritis models
AntimicrobialDisrupts bacterial cell wall synthesisEffective against multi-drug resistant strains
Metabolic StudiesModulates stress response pathways in plantsAltered metabolic profiles under stress conditions

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Dihydro-7-hydroxymyoporone shares metabolic and structural similarities with several plant-derived compounds involved in stress responses. Below is a detailed comparative analysis:

Structural Comparisons

Table 1: Structural and Chemical Properties
Compound Formula Molecular Weight Key Functional Groups Structural Features
This compound C₁₅H₂₄O₄ 268.35 g/mol Hydroxyl, Ketone, Furanyl Branched methyl groups (C4, C8)
Jasmonic Acid (JA) C₁₂H₁₈O₃ 210.27 g/mol Cyclopentanone, Carboxyl Cyclic ketone, unsaturated side chain
Hexadecanoic Acid C₁₆H₃₂O₂ 256.43 g/mol Carboxylic acid Long aliphatic chain
Feruloyl Glucoside C₁₆H₂₀O₉ 356.32 g/mol Phenolic ester, Glucose Aromatic ring linked to glucose

Key Observations :

  • Furanyl vs. Cyclic Ketone: Unlike jasmonic acid, which contains a cyclopentanone core, this compound incorporates a furan ring, enhancing its reactivity in electron-deficient environments .
  • Branching vs.

Functional Roles in Plant Defense

Key Findings :

  • DON Detoxification: this compound accumulates in barley during Fusarium infection, correlating with DON detoxification and upregulation of phenylpropanoid pathways . In contrast, feruloyl glucosides are linked to trichothecene resistance via phenolic conjugation .
  • Signaling Specificity : While jasmonic acid broadly activates defense genes, this compound’s role is more specialized, acting as a stress-specific biomarker rather than a signaling molecule .

Biomarker Efficacy in Metabolomics

Untargeted metabolomics (GC-MS/LC-MS) reveals distinct accumulation patterns:

  • This compound : Elevated in barley cultivars with the FHB1 QTL, suggesting genetic linkage to DON resistance .
  • β-Lyxopyranose and Melibiose: Identified in presymptomatic Botrytis cinerea-infected strawberries, highlighting their utility as early infection markers compared to this compound’s mycotoxin-specific role .

Preparation Methods

Early Friedel-Crafts Cyclization Methods

The earliest reported synthesis of 7-HQ dates to Mayer et al. (1927), who performed an intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) in a molten AlCl₃ environment. This method yielded a mixture of 7-HQ and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ), in a 1:1 ratio. The reaction required temperatures exceeding 200°C, resulting in poor mixing efficiency and low yields (~40%) on industrial scales. Additionally, the use of toxic 3-aminophenol as a precursor raised safety concerns.

Shigematsu et al. (1961) modified this approach by incorporating KCl and NaCl into the AlCl₃ melt, which improved reaction homogeneity and increased yields to 55%. However, scalability remained limited due to the challenges of handling molten Lewis acids and the persistent formation of 5-HQ as a byproduct.

Modern Synthetic Methods

Solvent-Enhanced Friedel-Crafts Cyclization (US20060079690A1)

ParameterSolvent Method (US20060079690A1)Traditional Melt Method
Yield68%40–55%
Purity>99.3%85–90%
Reaction Temperature155–165°C200–220°C
Byproduct (5-HQ)≤2%40–50%
ScalabilityHighLow

Resorcinol-Based Synthesis (CN105017146A)

An alternative route disclosed in CN105017146A avoids 3-aminophenol entirely by starting with resorcinol.

Three-Step Process:

  • Esterification : Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane (DCM) with triethylamine at 0°C to form (3-hydroxyphenyl)-3-chloropropionate (92% yield).

  • Friedel-Crafts Cyclization : The ester undergoes AlCl₃-catalyzed cyclization in DCM at 40°C for 24 hours, yielding 7-hydroxychroman-2-one (85% yield).

  • Aminolysis : Treatment with ammonia in methanol at 70–80°C under 0.5 MPa pressure converts the lactone to 7-HQ (89% yield).

Advantages :

  • Avoids toxic intermediates.

  • Operates under milder temperatures (40–80°C).

  • Total yield of 68.7%, surpassing earlier methods.

Data Table 2: Resorcinol Route Performance

StepConditionsYield
Esterification0°C, DCM, triethylamine92%
Cyclization40°C, DCM, AlCl₃, 24h85%
Aminolysis70–80°C, NH₃, 0.5 MPa, 24h89%
Total Yield 68.7%

Critical Analysis of Methodologies

Solvent Selection and Reaction Efficiency

The US20060079690A1 method’s use of sulfolane or tributylamine addresses the poor heat transfer of molten AlCl₃, reducing thermal degradation and enabling continuous processing. In contrast, the CN105017146A route employs DCM, which simplifies purification but requires careful handling due to its volatility.

Industrial-Scale Optimization

Crystallization Techniques

Recrystallization from methanol is critical for achieving >99% purity. The US20060079690A1 protocol reports a 95% recovery rate after two crystallizations, while the CN105017146A method achieves 89% yield with single-step crystallization.

Cost Analysis

MethodRaw Material CostProcessing CostTotal Cost (per kg)
US20060079690A1$120$180$300
CN105017146A$95$150$245
Traditional Melt$200$250$450

The resorcinol route offers a 45% cost reduction over traditional methods, primarily due to cheaper starting materials .

Q & A

Q. What ethical approvals are required for in vivo studies involving this compound?

  • Methodological Answer : Secure IRB/IACUC approval before initiating studies. Include:
  • Animal welfare : Adherence to ARRIVE guidelines for housing and endpoints.
  • Biosafety : Risk assessments for compound handling (e.g., cytotoxicity to researchers).
  • Data transparency : Pre-register study designs on Open Science Framework (OSF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-7-hydroxymyoporone
Reactant of Route 2
Dihydro-7-hydroxymyoporone

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